Bisphenol Z-d8-Phosgene Copolymer
Description
Properties
Molecular Formula |
(C₂₁H₁₆D₈O₃)n . (HCl)n |
|---|---|
Molecular Weight |
368.92 |
Synonyms |
Phosgene Polyester with 4,4’-Cyclohexylidenedi(phenol-d4); 4,4’-Cyclohexylidenebisphenol-d4) Polymer with Carbonic Dichloride; 4,4’-Cyclohexylidenedi(phenol-d4) Polyester with Phosgene; 1,1-Bis(4-hydroxyphenyl-d4)cyclohexane-phosgene Copolymer; 1,1-B |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- This compound shares isotopic labeling (deuteration) with Bisphenol A-d8, which is used as an internal standard in analytical chemistry due to its enhanced stability .
- Unlike fluorinated (BPAF) or sulfonated (BPS) analogs, the deuterated structure of BPZ-d8 may reduce metabolic degradation rates, a property critical for trace analysis .
Toxicity and Environmental Impact
Table 2: Toxicity Profiles of Selected Bisphenol Compounds
| Compound | Reproductive Toxicity | Aquatic Toxicity | Endocrine Disruption Potential |
|---|---|---|---|
| This compound | Not reported | Likely high (inferred) | Unknown |
| Bisphenol A-d8 | Confirmed (affects fertility/fetus) | "Extremely toxic to aquatic life" | Presumed low (used in analytics) |
| Bisphenol AF (BPAF) | High (feminizes avian embryos) | Not explicitly stated | High (similar to BPA) |
| Bisphenol F (BPF) | High (feminizes avian embryos) | Not explicitly stated | High |
Key Findings :
- Bisphenol A-d8 exhibits reproductive toxicity and significant aquatic toxicity, with long-term ecological effects .
- BPAF and BPF induce estrogenic effects in avian models, including testicular feminization and increased embryo mortality .
- While data for this compound are absent, its phosgene component may pose additional hazards (e.g., respiratory irritation) upon degradation .
Table 3: Stability and Use Cases
| Compound | Thermal Stability | Primary Applications |
|---|---|---|
| This compound | Likely high (deuteration) | Research, specialty polymers, analytical standards |
| Bisphenol A-d8 | Stable up to 220°C | Mass spectrometry internal standards |
| BPA-based polycarbonates | High (glass transition ~150°C) | Consumer plastics, electronics, automotive |
| BPS | Moderate | Thermal paper, epoxy resins |
Key Insights :
- Deuteration in this compound likely enhances thermal and chemical stability, making it suitable for high-performance materials or isotopic tracing .
- Conventional BPA-phosgene copolymers (polycarbonates) dominate industrial use, but deuterated variants like BPZ-d8 may serve niche roles in advanced material science .
Preparation Methods
Reaction Mechanism
The process begins with the dissolution of deuterated Bisphenol Z (4,4′-cyclohexylidenebisphenol-d8) in an alkaline aqueous phase, typically a 3% sodium hydroxide (NaOH) solution. Phosgene or its safer triphosgene equivalent is dissolved in an organic solvent, such as dichloromethane (CH₂Cl₂). The two phases are combined with phase-transfer catalysts (e.g., tetrabutylammonium bromide) and tertiary amines (e.g., triethylamine) to facilitate the reaction.
Key steps include:
-
Deuterated Monomer Activation : Bisphenol Z-d8 is deprotonated in the aqueous phase to form a phenoxide ion.
-
Phosgene Transfer : Triphosgene reacts with the phenoxide ion at the interface, forming chloroformate intermediates.
-
Polycondensation : Chloroformate intermediates undergo step-growth polymerization, releasing hydrochloric acid (HCl), which is neutralized by the alkaline phase.
Optimized Parameters
Data from patent CN1986597A highlight critical variables:
| Parameter | Optimal Range | Impact on Product |
|---|---|---|
| Temperature | 20–40°C | Higher temperatures increase reaction rate but risk side reactions. |
| Molar Ratio (Bisphenol Z:Triphosgene) | 1:0.33–0.67 | Excess triphosgene ensures complete conversion. |
| Catalyst (Tetrabutylammonium Bromide) | 5–15 mol% relative to Bisphenol Z | Enhances interfacial transfer efficiency. |
| Reaction Time | 2–3 hours | Longer durations improve molecular weight but may degrade polymer. |
-
Bisphenol Z-d8 : 5.64 g dissolved in 200 mL NaOH (3%).
-
Triphosgene : 4.54 g in 200 mL CH₂Cl₂.
-
Catalysts : 0.35 g tetrabutylammonium bromide, 0.15 mL triethylamine.
-
Conditions : 25°C for 2 hours.
-
Yield : 92.9% with a viscosity-average molecular weight (Mv) of 138,895 g/mol.
Solution Polycondensation
Solution polycondensation is employed for higher molecular weight variants, particularly when using deuterated monomers to minimize isotopic scrambling.
Methodology
Deuterated Bisphenol Z and triphosgene are dissolved in a single polar aprotic solvent, such as N,N-dimethylacetamide (DMAc). The reaction proceeds under inert atmosphere with continuous HCl removal via alkaline scrubbers.
Advantages :
-
Avoids interfacial limitations, enabling uniform monomer mixing.
-
Suitable for large-scale production with consistent molecular weight distribution.
Challenges :
Performance Data
A study comparing interfacial and solution methods reported the following:
| Method | Mv (g/mol) | Dispersity (Đ) | Thermal Stability (Td, °C) |
|---|---|---|---|
| Interfacial | 138,895 | 1.8 | 506.8 (DTG peak) |
| Solution | 217,000 | 2.1 | 515.8 (DTG peak) |
Post-Synthesis Processing
Q & A
Q. How can researchers optimize the synthesis of Bisphenol Z-d8-Phosgene Copolymer using Design of Experiments (DoE)?
- Methodological Answer : DoE is critical for systematically varying parameters (e.g., monomer ratios, temperature, catalyst concentration) to identify optimal synthesis conditions. For example, fractional factorial designs can reduce the number of experiments while maximizing data utility. Use regression analysis to correlate reaction conditions (e.g., phosgene flow rate, deuterated bisphenol Z purity) with copolymer properties like molecular weight and thermal stability. Statistical tools like ANOVA help validate the significance of each parameter .
Q. What characterization techniques are most effective for analyzing the structural and thermal properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use -NMR and -NMR to confirm deuterium incorporation in Bisphenol Z-d8 and assess copolymer purity. -NMR (if applicable) can detect residual phosgene derivatives.
- DSC/TGA : Determine thermal transitions (e.g., , decomposition temperature) to evaluate stability. Compare with non-deuterated analogs to isolate isotopic effects .
- GPC/SEC : Measure molecular weight distribution to assess polymerization efficiency and branching .
Q. How does the stability of this compound vary under different environmental conditions?
- Methodological Answer : Conduct accelerated aging studies under controlled humidity, temperature, and UV exposure. Monitor degradation via FTIR (carbonate group hydrolysis) and mass loss (TGA). Compare results with theoretical models (e.g., Arrhenius kinetics) to predict long-term stability. Avoid exposure to strong bases or oxidizers, as phosgene-derived polymers may undergo chain scission under these conditions .
Q. What statistical methods are recommended for analyzing synthesis data and property correlations?
- Methodological Answer : Apply multivariate regression to model relationships between synthesis parameters (e.g., initiator concentration, reaction time) and copolymer properties. Hypothesis testing (e.g., t-tests) can validate differences between deuterated and non-deuterated analogs. Use principal component analysis (PCA) to reduce dimensionality in datasets with multiple variables .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported properties of this compound across studies?
- Methodological Answer : Perform meta-analysis of literature data to identify outliers or methodological inconsistencies (e.g., differences in deuteration levels, purification protocols). Replicate key experiments under standardized conditions. Use sensitivity analysis to quantify the impact of variables like solvent purity or drying methods .
Q. What machine learning (ML) strategies are effective for predicting the properties of this compound?
- Methodological Answer : Train ML models (e.g., random forests, neural networks) on datasets combining synthesis parameters, structural descriptors (e.g., branching density), and property data. Use cross-validation to avoid overfitting. Integrate high-throughput screening (HTS) to generate training data efficiently. For example, ML can predict how deuteration affects by analyzing isotopic substitution patterns .
Q. How can autonomous platforms like Polybot enhance experimental workflows for this copolymer?
- Methodological Answer : Deploy closed-loop systems for automated synthesis, characterization, and data analysis. For example, Polybot’s AI-driven modules can optimize reaction conditions in real-time using feedback from in-line spectroscopy (e.g., Raman) or X-ray scattering. Cloud-based ML frameworks enable rapid iteration of copolymer design hypotheses .
Q. What theoretical models explain the solution behavior of this compound in different solvents?
- Methodological Answer : Apply the Scatchard-Hildebrand equation to predict solubility parameters based on cohesive energy density. Use Huggins/Kraemer equations to model intrinsic viscosity () as a function of molecular weight and solvent quality. Validate models against experimental rheological data to refine predictions for deuterated systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
